2-{[1,1'-biphenyl]-4-yl}-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide
Description
2-{[1,1'-Biphenyl]-4-yl}-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide is a structurally complex acetamide derivative featuring a biphenyl core, a 1-methyl-1,2,3,4-tetrahydroquinoline (THQ) moiety, and a morpholine group. While direct bioactivity data for this compound are unavailable in the provided evidence, its structural analogs have demonstrated diverse applications, including kinase inhibition and anticancer activity .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O2/c1-32-15-5-8-26-21-27(13-14-28(26)32)29(33-16-18-35-19-17-33)22-31-30(34)20-23-9-11-25(12-10-23)24-6-3-2-4-7-24/h2-4,6-7,9-14,21,29H,5,8,15-20,22H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZAXRWJYKJYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1,1'-biphenyl]-4-yl}-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide represents a complex molecular structure with potential pharmacological applications. Understanding its biological activity is crucial for determining its therapeutic potential in various medical conditions. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Biphenyl moiety : This aromatic system contributes to the hydrophobic characteristics and potential interactions with biological membranes.
- Tetrahydroquinoline : Known for its role in various pharmacological activities, this structure may influence the compound's neuroactive properties.
- Morpholine group : This heterocyclic amine can enhance solubility and bioavailability.
Structural Formula
Research indicates that the compound may exert its biological effects through several mechanisms:
- Neurotransmitter Modulation : The tetrahydroquinoline structure suggests potential interaction with neurotransmitter systems, particularly in modulating nitric oxide synthase (NOS) activity, which is implicated in neurological disorders .
- Antioxidant Properties : Compounds containing biphenyl and morpholine groups have been associated with antioxidant activities, potentially protecting against oxidative stress in cellular environments .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit antimicrobial properties, indicating that this compound may also possess such activity .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds. For instance:
- Inhibition of Nitric Oxide Synthase (nNOS) : A study demonstrated that certain tetrahydroquinoline derivatives effectively inhibited nNOS, highlighting their potential in treating neurodegenerative diseases associated with excessive NO production .
Table 1: Inhibitory Potency of Related Compounds on nNOS
| Compound ID | Structure Type | IC50 (μM) | Selectivity (nNOS/eNOS) |
|---|---|---|---|
| 26 | Tetrahydroquinoline | 0.58 | 6-fold |
| 31 | Tetrahydroquinoline | 3.36 | Less selective |
| 51 | Tetrahydroquinoline | 0.093 | >1000-fold |
Case Studies
- Neurodegenerative Disorders : A case study involving a series of tetrahydroquinoline analogs showed significant promise in reducing neuroinflammation and improving cognitive functions in animal models of Alzheimer's disease. The compounds demonstrated a marked reduction in nNOS levels and subsequent neuroprotective effects .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of similar biphenyl-containing compounds against various pathogens. Results indicated a broad-spectrum activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL against tested strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Structural and Functional Insights
Biphenyl vs. However, the trifluoromethyl group in may confer metabolic stability and electron-withdrawing effects, which are absent in the target compound.
Morpholine vs. Halogen Substituents
- The morpholinylethyl chain in the target compound and improves solubility, whereas bromine in introduces steric bulk and structural rigidity. Bromine’s electron-withdrawing nature may also influence electronic properties, as seen in bond-length variations (e.g., C–Br: 1.8907 Å vs. 1.91 Å in analogs) .
Tetrahydroquinoline (THQ) Variations The 1-methyl-THQ in the target compound differs from the 2-methyl-THQ in . Substitution patterns on THQ impact receptor binding; 1-methyl groups may alter conformational flexibility compared to 2-methyl analogs .
Computational and Pharmacological Comparisons
- DFT Studies : Compounds like those in highlight the role of electron density distribution in reactivity. The biphenyl group in the target compound may exhibit a larger conjugated π-system compared to phenyl or bromophenyl analogs, affecting HOMO-LUMO gaps and dipole moments.
Contradictions and Limitations
- The lack of direct bioactivity data for the target compound necessitates caution in extrapolating results from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
